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Compound of Interest

Compound Name: MI-1544

Cat. No.: B1677115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

assessing the on-target activity of MI-1544, a small molecule inhibitor of the menin-Mixed

Lineage Leukemia (MLL) protein-protein interaction.

Introduction
MI-1544 belongs to a class of therapeutic agents designed to disrupt the critical interaction

between menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is

essential for the leukemogenic activity of MLL fusion proteins, which drive a significant portion

of acute leukemias.[1] By inhibiting this interaction, MI-1544 aims to suppress the expression of

downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and

apoptosis in MLL-rearranged leukemia cells.[1][2] Validating the on-target engagement and

downstream pharmacological effects of MI-1544 is crucial for its preclinical and clinical

development.

Signaling Pathway of Menin-MLL Interaction
The menin-MLL complex is a key regulator of gene expression. Menin acts as a scaffold

protein, tethering the MLL1 histone methyltransferase to chromatin at specific gene loci. This

leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated

with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein retains the
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menin-binding domain, leading to the aberrant recruitment of this complex and overexpression

of leukemogenic target genes.
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Caption: Menin-MLL signaling pathway and the inhibitory action of MI-1544.

Experimental Workflow for On-Target Activity
Assessment
A multi-tiered approach is recommended to thoroughly assess the on-target activity of MI-1544,

moving from biochemical validation to cellular engagement and downstream functional
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outcomes.

Biochemical Assays
(Target Binding)

Cellular Target Engagement
(Binding in Cells) Fluorescence Polarization (FP)

Downstream Effects
(Cellular Function) Co-Immunoprecipitation (Co-IP) Cellular Thermal Shift Assay (CETSA)

Phenotypic Outcomes
(Cell Fate)

qRT-PCR
(Target Gene Expression)

ChIP-Seq
(Genome-wide Occupancy)

Cell Viability Assays Differentiation Assays

Click to download full resolution via product page

Caption: A general workflow for assessing the on-target activity of MI-1544.

Quantitative Data Summary
The following table summarizes key quantitative metrics for menin-MLL inhibitors, providing an

expected range of activity for compounds like MI-1544.
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Assay Type Compound
Target/Cell
Line

IC50/GI50/Kd Reference

Biochemical

Assay

Fluorescence

Polarization
MI-2 Menin-MLL IC50: 446 nM [1]

Fluorescence

Polarization
MI-3 Menin-MLL IC50: 648 nM [1]

Fluorescence

Polarization
MI-463 Menin-MLL IC50: 32 nM [3]

Fluorescence

Polarization
MI-503 Menin-MLL IC50: 15 nM [2]

Fluorescence

Polarization
MI-1481 Menin-MLL IC50: 3.6 nM [3]

Isothermal

Titration

Calorimetry

MI-2-2 Menin Kd: 22 nM [4]

Cell-Based

Assays

Cell Viability

(MTT)
MI-2

MLL-AF9

transformed

BMCs

GI50: ~5 µM [1]

Cell Viability

(MTT)
MI-3

MLL-AF9

transformed

BMCs

GI50: ~5 µM [1]

Cell Viability MI-2
MV4;11 (MLL-

AF4)
GI50: 9.5 µM [1]

Cell Viability MI-503
MLL-rearranged

leukemia cells

GI50: 250-570

nM
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Cell Viability DSP-5336
MV4-11 (MLL-

AF4)
IC50: 10.2 nM [5]

Cell Viability DSP-5336
MOLM-13 (MLL-

AF9)
IC50: 14.7 nM [5]

Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This biochemical assay measures the disruption of the menin-MLL interaction in vitro.

A fluorescently labeled peptide derived from the menin-binding motif of MLL (tracer) is used.

When bound to the larger menin protein, the tracer's rotation is slowed, resulting in a high

fluorescence polarization signal. Competitive inhibitors like MI-1544 will displace the tracer,

leading to a decrease in polarization.

Protocol:

Reagents and Materials:

Purified recombinant human menin protein.

Fluorescently labeled MLL peptide (e.g., FITC-MBM1).

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

MI-1544 compound stock solution in DMSO.

384-well, low-volume, black microplates.

Plate reader capable of measuring fluorescence polarization.

Procedure:

1. Prepare a serial dilution of MI-1544 in DMSO, and then dilute into Assay Buffer.

2. In a 384-well plate, add 10 µL of the diluted MI-1544 or DMSO (vehicle control).
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3. Add 5 µL of a solution containing the fluorescently labeled MLL peptide to each well.

4. Add 5 µL of a solution containing the menin protein to each well.

5. Incubate the plate at room temperature for 1-2 hours, protected from light.

6. Measure fluorescence polarization on a plate reader.

7. Calculate IC50 values by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to demonstrate that MI-1544 can disrupt the menin-MLL interaction

within a cellular context. Cells are treated with the compound, and then menin is

immunoprecipitated. The amount of co-precipitated MLL fusion protein is then assessed by

Western blotting.

Protocol:

Cell Culture and Treatment:

Culture MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) to a density of 0.5-1 x

10^6 cells/mL.

Treat cells with varying concentrations of MI-1544 or DMSO for 4-6 hours.

Cell Lysis:

Harvest and wash cells with ice-cold PBS.

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and

phosphatase inhibitors).

Incubate on ice for 30 minutes with periodic vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Immunoprecipitation:
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Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with an anti-menin antibody or an isotype control IgG

overnight at 4°C with gentle rotation.

Add Protein A/G agarose beads and incubate for another 2-4 hours.

Wash the beads 3-5 times with lysis buffer.

Western Blotting:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with primary antibodies against menin and the MLL fusion partner

(e.g., anti-AF4, anti-AF9).

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate

for detection.

Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement by measuring the thermal stabilization of a

protein upon ligand binding.[6] When MI-1544 binds to menin in intact cells, it is expected to

increase the thermal stability of the menin protein.

Protocol:

Cell Treatment and Heating:

Treat MLL-rearranged leukemia cells with MI-1544 or DMSO for 1 hour at 37°C.

Aliquot the cell suspensions into PCR tubes.

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal

cycler, followed by cooling at room temperature for 3 minutes.

Cell Lysis and Protein Quantification:
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Lyse the cells by freeze-thaw cycles.

Separate the soluble fraction (containing stabilized protein) from the precipitated,

denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

Transfer the supernatant to a new tube.

Detection:

Analyze the amount of soluble menin in each sample by Western blotting or an ELISA-

based method.

A shift in the melting curve to higher temperatures in the MI-1544-treated samples

indicates target engagement.

Quantitative Real-Time PCR (qRT-PCR)
Principle: This assay measures changes in the expression of MLL target genes following

treatment with MI-1544. A reduction in the mRNA levels of genes like HOXA9 and MEIS1

indicates successful on-target activity.[1]

Protocol:

Cell Treatment and RNA Extraction:

Treat MLL-rearranged leukemia cells with MI-1544 or DMSO for 24-72 hours.

Harvest the cells and extract total RNA using a commercial kit.

Assess RNA quality and quantity.

cDNA Synthesis:

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Real-Time PCR:

Perform real-time PCR using SYBR Green or TaqMan probes for target genes (HOXA9,

MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Run the PCR in triplicate for each sample.

Data Analysis:

Calculate the relative gene expression using the ΔΔCt method.

Compare the expression levels in MI-1544-treated samples to the DMSO control.

Chromatin Immunoprecipitation (ChIP)
Principle: ChIP is used to determine if MI-1544 treatment leads to the displacement of the

menin-MLL complex from the chromatin of target genes.

Protocol:

Cross-linking and Chromatin Preparation:

Treat cells with MI-1544 or DMSO for 24-48 hours.

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10 minutes at room temperature.

Quench the reaction with glycine.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

Immunoprecipitation:

Incubate the sheared chromatin with an antibody against menin, MLL, or H3K4me3

overnight at 4°C.

Use a non-specific IgG as a negative control.

Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.

Wash the beads to remove non-specific binding.

Elution and Reverse Cross-linking:
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Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

Treat with RNase A and Proteinase K to remove RNA and protein.

DNA Purification and Analysis:

Purify the immunoprecipitated DNA.

Analyze the enrichment of specific target gene promoters (e.g., HOXA9) by qPCR. The

results are typically expressed as a percentage of the input DNA. A decrease in

enrichment in the MI-1544 treated samples indicates target engagement and displacement

of the complex. For a genome-wide analysis, the purified DNA can be used to prepare

libraries for next-generation sequencing (ChIP-Seq).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677115#techniques-for-assessing-mi-1544-s-on-
target-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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